molecular formula C14H18ClN3OS B2681256 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-61-2

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2681256
CAS No.: 422526-61-2
M. Wt: 311.83
InChI Key: BXUWOSHGIIGZIJ-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H18ClN3OS and its molecular weight is 311.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents Synthesis Research has focused on synthesizing new quinazoline derivatives with potential antimicrobial properties. One study elaborated on creating quinazolines that demonstrated antibacterial and antifungal activities against several pathogens, highlighting the chemical's versatility in generating compounds with potential therapeutic applications (Desai, Shihora, & Moradia, 2007).

Heterocyclic Quinones Another study explored synthesizing heterocyclic quinones from chloroquinoline derivatives, investigating their bactericidal activities. This research underscores the chemical's utility in developing new antibacterial agents (Yanni, 1991).

Antimalarial Activity The compound's effects on ferriprotoporphyrin IX's peroxidase activity were examined, offering insights into its potential antimalarial mechanisms. This study suggests that derivatives could inhibit peroxidase activity, relevant for antimalarial drug development (Ribeiro, Augusto, & Ferreira, 1995).

Organocatalytic Synthesis Research into the organocatalytic synthesis of quinoline-triazoyl carboxamides revealed their potential as antinociceptive, anti-inflammatory, and anticonvulsant agents. This demonstrates the compound's framework as a scaffold for developing new pharmacologically active molecules (Wilhelm et al., 2014).

Anticancer Properties Studies also ventured into synthesizing quinazoline derivatives to evaluate their anticancer activities. The creation of novel derivatives and their testing against various cancer cell lines contribute to the ongoing search for more effective anticancer agents (Riadi et al., 2021).

Properties

IUPAC Name

7-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-3-17(4-2)7-8-18-13(19)11-6-5-10(15)9-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUWOSHGIIGZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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